molecular formula C9H9Br2F B1443319 4-Bromo-1-(3-bromopropyl)-2-fluorobenzene CAS No. 1057678-67-7

4-Bromo-1-(3-bromopropyl)-2-fluorobenzene

Cat. No. B1443319
CAS RN: 1057678-67-7
M. Wt: 295.97 g/mol
InChI Key: VXTDJSZETOWXRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy .


Chemical Reactions Analysis

This involves the study of how the compound reacts with other compounds. It includes the type of reaction (e.g., substitution, addition, elimination), the reaction conditions, and the products formed .


Physical And Chemical Properties Analysis

This includes the study of the compound’s physical properties (e.g., melting point, boiling point, density) and chemical properties (e.g., reactivity, stability). It also includes its solubility in different solvents and its spectral data .

Scientific Research Applications

Photodissociation Studies

Research has utilized compounds structurally similar to 4-Bromo-1-(3-bromopropyl)-2-fluorobenzene, like 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene, to study photodissociation dynamics. For example, the ultraviolet photodissociation of these compounds at 266 nm was investigated using photofragment translational spectroscopy to understand the energy distribution and the effects of fluorine atom substitution on this process (Gu et al., 2001).

Synthesis of Radiopharmaceuticals

Compounds like 1-bromo-4-[18F]fluorobenzene, which share a resemblance with this compound, have been synthesized and studied for their potential in creating radiopharmaceuticals. These compounds are useful for 18F-arylation reactions in the development of diagnostic and therapeutic radiopharmaceuticals (Ermert et al., 2004).

Electrochemical Studies

There is research on the electrochemical fluorination of halobenzenes, including 1-bromo-4-fluorobenzene, which is relevant to this compound. These studies explore the formation mechanisms of various fluorinated compounds and the side reactions during fluorination, contributing to the broader understanding of electrochemical reactions involving halobenzenes (Horio et al., 1996).

Mechanism of Action

This involves the step-by-step sequence of reactions that describes the pathway from reactants to products. It includes the breaking and forming of bonds, the movement of electrons, and the intermediates formed .

Safety and Hazards

This involves the study of the compound’s toxicity, flammability, and environmental impact. It includes its safety data sheet (SDS), which provides information on handling, storage, and disposal .

Future Directions

This involves the potential applications and research directions of the compound. It includes its use in the synthesis of other compounds and its role in various industries .

properties

IUPAC Name

4-bromo-1-(3-bromopropyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2F/c10-5-1-2-7-3-4-8(11)6-9(7)12/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTDJSZETOWXRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20700691
Record name 4-Bromo-1-(3-bromopropyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1057678-67-7
Record name 4-Bromo-1-(3-bromopropyl)-2-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1057678-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-(3-bromopropyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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